![molecular formula C26H24FN3O4 B2841919 2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2-fluorophenyl)acetamide CAS No. 899724-89-1](/img/structure/B2841919.png)
2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2-fluorophenyl)acetamide
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Description
Scientific Research Applications
Structural Aspects and Fluorescence Studies
- Structural Analysis: Amide-containing isoquinoline derivatives, closely related to the chemical , have been studied for their structural aspects. These compounds form gels or crystalline solids upon treatment with different acids. Their crystal structures have been reported, which could inform the understanding of similar structures in 2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2-fluorophenyl)acetamide (A. Karmakar, R. Sarma, J. Baruah, 2007).
- Fluorescence Emission: Studies on N-aryl-2-aminoquinolines, which share a similar structure, have shown that these compounds exhibit different fluorescence behaviors depending on the solvent and substituents used. This suggests potential applications of the compound in fluorescence-based research (Shameer Hisham et al., 2019).
Therapeutic and Antiviral Effects
- Antiviral Properties: A similar anilidoquinoline derivative was found to have significant antiviral and antiapoptotic effects in vitro, suggesting that 2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2-fluorophenyl)acetamide may possess similar properties, particularly in the context of treating viral infections like Japanese encephalitis (Joydeep Ghosh et al., 2008).
Antifungal and Analgesic Activities
- Antifungal Agents: Derivatives of morpholin-3-yl-acetamide, a compound structurally similar to the one , have shown promising antifungal activity against various fungal species. This suggests potential applications in developing antifungal medications (D. Bardiot et al., 2015).
- Analgesic and Anti-inflammatory Activities: Quinazolinyl acetamides, structurally related to the compound, have been evaluated for analgesic and anti-inflammatory activities, indicating the possible application of the compound in pain and inflammation management (V. Alagarsamy et al., 2015).
Cancer Research
- Anticancer Potential: Research on quinazolinone-based derivatives has shown potent inhibitory activity against certain tyrosine kinases, a key target in cancer therapy. This suggests that 2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2-fluorophenyl)acetamide could have applications in cancer research, particularly as a dual inhibitor for key enzymes in cancer progression (Y. Riadi et al., 2021).
Molecular Docking and Synthesis
- Docking Simulation: The compound's potential in biological applications could be further explored through molecular docking simulations, as demonstrated in studies involving similar quinazolin-3(4H)-yl)acetamide derivatives (S. Mehta et al., 2019).
properties
IUPAC Name |
2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O4/c1-33-23-13-17-12-18(15-28-19-8-4-3-5-9-19)26(32)30(22(17)14-24(23)34-2)16-25(31)29-21-11-7-6-10-20(21)27/h3-14,28H,15-16H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUDVBBHICXJIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)N2CC(=O)NC3=CC=CC=C3F)CNC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(2-fluorophenyl)acetamide |
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